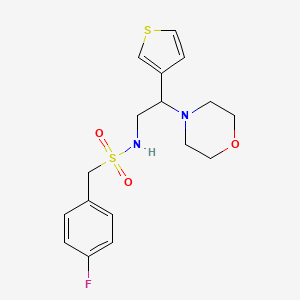

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S2/c18-16-3-1-14(2-4-16)13-25(21,22)19-11-17(15-5-10-24-12-15)20-6-8-23-9-7-20/h1-5,10,12,17,19H,6-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJMWMRWEYIAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group, followed by the introduction of the morpholino and thiophenyl groups, and finally the methanesulfonamide group. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential therapeutic applications, such as enzyme inhibition or receptor binding.

Medicine: The compound may have potential as a drug candidate for treating various diseases, given its unique chemical properties.

Industry: It can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the morpholino and thiophenyl groups contribute to its overall biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Fluorophenyl vs. Chlorophenyl (CAS 946249-65-6): Replacing the 4-fluorophenyl group with 3-chlorophenyl introduces a bulkier, more lipophilic substituent.

- Trifluoromethylphenyl (CAS 2034596-88-6): The 4-trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, which could enhance membrane permeability or receptor affinity.

Modifications to the Amine Group

- Morpholino vs. Azepane (CAS 946304-87-6): Morpholino’s oxygen atom may improve solubility through hydrogen bonding, whereas azepane’s larger, purely aliphatic structure could enhance lipophilicity.

- Morpholino vs.

Thiophene Ring Variations

Sulfonamide Backbone Modifications

Implications for Research and Development

While the provided evidence lacks explicit data on biological activity or pharmacokinetics, structural comparisons suggest that:

Electronic Effects: Fluorine and trifluoromethyl groups may optimize receptor interactions (e.g., CB2 selectivity as seen in ).

Solubility and Lipophilicity: Morpholino and furan groups could balance solubility and membrane penetration.

Metabolic Stability: Fluorine’s presence might reduce oxidative metabolism, extending half-life compared to chlorinated analogs.

Further studies should prioritize synthesizing these analogs and evaluating their binding affinities, solubility, and stability to validate these hypotheses.

Biological Activity

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 384.48 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C17H21FN2O3S |

| Molecular Weight | 384.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396627-15-8 |

The presence of the fluorine atom in the phenyl ring enhances lipophilicity and stability, which may improve interactions with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Fluorophenyl Group : Facilitates binding to hydrophobic pockets in proteins, enhancing affinity.

- Morpholino Group : Increases solubility and bioavailability, making the compound more effective in biological systems.

- Thiophene Ring : Engages in π-π stacking interactions, contributing to the overall stability and activity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation markers in vitro.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in disease processes, potentially offering therapeutic benefits in conditions like cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research conducted on various cancer cell lines (e.g., breast cancer and colorectal cancer) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.

Table of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Significant reduction in cell viability | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |

| Enzyme Inhibition | Inhibition of specific cancer-related enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling a morpholino-thiophene ethylamine intermediate with a 4-fluorophenyl methanesulfonyl chloride derivative. Key steps include:

- Substitution reactions : Use of nucleophilic displacement for morpholino and thiophene integration (analogous to piperazine substitutions in and ).

- Purification : Employ sequential normal-phase (e.g., dichloromethane/methanol gradients) and reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to isolate high-purity products .

- Quality control : Validate purity via HPLC (>95%) and confirm structure using NMR and high-resolution mass spectrometry (HRMS).

Q. How can the molecular structure and conformation of this compound be characterized?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Prepare diffraction-quality crystals via vapor diffusion in solvents like ethyl acetate/hexane .

- Computational modeling : Perform density functional theory (DFT) calculations to optimize geometry and compare with experimental data (e.g., bond lengths, dihedral angles).

- Spectroscopic analysis : Assign - and -NMR peaks using 2D experiments (COSY, HSQC) to confirm substituent positions .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

- Methodology :

- Mass spectrometry : Use HRMS to differentiate molecular formulae (e.g., distinguishing morpholino vs. piperazine analogs).

- Chromatographic retention times : Compare reverse-phase HPLC profiles under standardized conditions (e.g., C18 column, acetonitrile/water gradient).

- Vibrational spectroscopy : Identify unique functional groups via FT-IR (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the compound’s biological activity, and what are potential mechanisms of action?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) or hydrogen at the 4-position. Test cytotoxicity in leukemia cell lines (e.g., HL-60, K562) using MTT assays.

- Mechanistic assays : Evaluate caspase-3 activation via Western blotting or fluorogenic substrates to link apoptosis induction to the 4-fluorophenyl moiety .

- Docking studies : Model interactions with targets like DNA polymerase or caspases using AutoDock Vina, referencing similar sulfonamide-protein complexes .

Q. What strategies can resolve contradictions in crystallographic data for this compound’s polymorphs?

- Methodology :

- Multi-temperature crystallography : Collect data at 100 K and 298 K to assess thermal motion and polymorphism.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) to explain packing differences .

- Rietveld refinement : Apply for powder XRD data if single crystals are unavailable, using TOPAS-Academic software .

Q. How can the morpholino-thiophene moiety be modified to enhance metabolic stability without compromising target affinity?

- Methodology :

- Bioisosteric replacement : Substitute morpholino with thiomorpholine or piperidine-oxide and assess metabolic half-life in liver microsomes.

- Deuterium labeling : Incorporate deuterium at metabolically labile C–H bonds (e.g., α to nitrogen) to slow CYP450-mediated oxidation .

- Plasma stability assays : Monitor degradation via LC-MS/MS over 24 hours in human plasma at 37°C .

Q. What experimental designs are suitable for evaluating this compound’s potential as a dual-target inhibitor (e.g., kinase and protease)?

- Methodology :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.

- Protease inhibition assays : Use fluorogenic substrates (e.g., Z-GGR-AMC for caspases) to measure IC values .

- Synergy studies : Apply Chou-Talalay combination index (CI) analysis to assess dual-target efficacy in cell-based models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.